2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid

Catalog No.
S7875078
CAS No.
M.F
C8H13N3O2S
M. Wt
215.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl...

Product Name

2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid

IUPAC Name

2-methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

InChI

InChI=1S/C8H13N3O2S/c1-5(7(12)13)4-11(3)8-10-9-6(2)14-8/h5H,4H2,1-3H3,(H,12,13)

InChI Key

KSYVRZUNVFPXIZ-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)N(C)CC(C)C(=O)O

Canonical SMILES

CC1=NN=C(S1)N(C)CC(C)C(=O)O
MMATA is a small-molecule compound with a molecular formula of C9H15N3O2S2 and a molecular weight of 269.36 g/mol. It belongs to the class of thiadiazole derivatives, which contains a five-membered heterocyclic ring composed of two nitrogen atoms and one sulfur atom. MMATA was first reported by researchers from Japan in 2001, who synthesized it as part of a series of compounds and evaluated their cytotoxicity against human tumor cell lines. Since then, hundreds of scientific studies have been conducted to investigate the anticancer potential and mechanism of action of MMATA.
MMATA is a white to off-white powder that is sparingly soluble in water, but soluble in most organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Its melting point is 193-199 °C, and it has a pKa value of 4.78. The compound is stable under normal temperature and pressure conditions and can be stored for an extended period.
MMATA can be synthesized through various methods, including the reaction of 1-amino-5-methyl-1,3,4-thiadiazole-2-thiol with 2-bromo-3-methylpropionic acid in DMF in the presence of K2CO3, or the reaction of 2-chloro-3-methylpropanoic acid with 1-methyl-5-(methylthio)-1,3,4-thiadiazole-2-amine in the presence of triethylamine. The synthesized MMATA can be characterized by a wide range of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis.
Various analytical methods have been developed to measure the physical and chemical properties of MMATA, such as chromatographic methods, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC), and spectroscopic methods, including UV-Vis spectrophotometry and fluorescence spectrophotometry. These methods have also been used to detect and quantify MMATA in biological samples, such as plasma, tissue, and urine.
MMATA has been shown to exhibit potent antitumor activity against various cancer cell lines in vitro and in vivo, including lung cancer, breast cancer, prostate cancer, colon cancer, and leukemia. The compound exerts its cytotoxic effect through cell cycle arrest, apoptosis induction, and inhibition of angiogenesis. MMATA also has immunomodulatory properties and can enhance the activity of the immune system against cancer cells. Moreover, MMATA has the ability to overcome multidrug resistance in cancer cells and can enhance the efficacy of conventional chemotherapy drugs.
Studies have shown that MMATA has low toxicity and is well-tolerated in experimental animals. The compound has been tested for its acute toxicity, sub-acute toxicity, and genotoxicity, and no significant adverse effects have been observed. However, more studies are needed to determine the long-term toxicity and safety profile of MMATA in humans.
MMATA has been used in various scientific experiments to study its anticancer activity, mechanism of action, and potential clinical applications. The compound has been evaluated in vitro and in vivo to determine its efficacy, toxicity, and pharmacokinetics. MMATA has also been used in combination with other cancer drugs to enhance their anti-tumor effects and to overcome drug resistance.
The current state of research on MMATA is at an early stage, with much more work needed to fully understand its potential applications in cancer therapy. Researchers are working to optimize the synthesis and formulation of MMATA to improve its anti-tumor activity, stability, and bioavailability. In addition, studies are being conducted to investigate the mechanism of action of MMATA and to identify its molecular targets in cancer cells. Clinical trials are also being planned to evaluate the safety and efficacy of MMATA in cancer patients.
MMATA has the potential to be a promising anticancer agent with broad-spectrum activity against various types of cancer. The compound can be used alone or in combination with other chemotherapy drugs to enhance their efficacy and to reduce side effects. Moreover, MMATA can be used as a research tool to investigate the molecular mechanisms of cancer development and to identify new therapeutic targets.
Despite the promising potential of MMATA, several limitations need to be addressed before its widespread clinical use. First, the synthesis of MMATA is relatively complex and requires specific reagents and conditions. Second, the pharmacokinetics and pharmacodynamics of MMATA in humans need to be thoroughly investigated to ensure its safe and effective use in cancer therapy. Finally, the future directions for MMATA research include optimizing the compound's structure, improving its bioavailability, and identifying new applications in fields other than cancer therapy.
- Optimization of the synthesis of MMATA to improve its efficiency, yield, and purity
- Development of new formulations of MMATA to improve its solubility and bioavailability
- Investigation of the pharmacokinetics and pharmacodynamics of MMATA in humans
- Identification of new molecular targets for MMATA in cancer cells
- Evaluation of MMATA's potential use in combination with other chemotherapy drugs for enhancing their efficacy
- Investigation of MMATA's potential use in other diseases besides cancer, such as inflammation and autoimmune disorders
- Development of new analytical methods for detecting and quantifying MMATA in biological samples
- Investigation of the immunomodulatory properties of MMATA and its potential use in immunotherapy
- Exploration of the molecular mechanisms underlying MMATA's anticancer activity
- Investigation of the potential use of MMATA in drug delivery systems.

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

215.07284784 g/mol

Monoisotopic Mass

215.07284784 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

Explore Compound Types